2-Benzyl-2,8-diazaspiro[4.5]decan-3-one
Overview
Description
2-Benzyl-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one typically involves the condensation of N-benzylpiperidone with appropriate amines and other reagents. One common method includes the use of N-benzylpiperidone, an amine, and thioglycolic acid in toluene under reflux conditions . The reaction proceeds through a one-pot three-component condensation, and the product is isolated by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, while the diazaspirodecane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Benzyl-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with molecular targets such as receptor interaction protein kinase 1 (RIPK1). By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, which is a form of programmed cell death . This inhibition has therapeutic potential in treating various inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one: A closely related compound with similar structural features and biological activities.
2,8-Diazaspiro[4.5]decan-3-one: Another spirocyclic compound with a simpler structure but similar reactivity.
Uniqueness
2-Benzyl-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure and the presence of both benzyl and diazaspirodecane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and drug discovery.
Biological Activity
2-Benzyl-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 194.24 g/mol
Structure:
The compound features a unique spiro junction between a diazaspirodecane and a benzyl group, which contributes to its distinct biological properties.
The primary biological activity of this compound involves its interaction with specific molecular targets:
- Inhibition of RIPK1: The compound has been identified as a selective inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1's kinase activity, the compound can block necroptotic signaling pathways, potentially providing therapeutic benefits in conditions characterized by excessive cell death .
- Anti-inflammatory Effects: Research indicates that this compound may modulate inflammatory responses by affecting cytokine production and immune cell activity. In models of inflammatory bowel disease, it has been shown to regulate gene expression associated with inflammation .
Biological Activity Overview
Activity | Description |
---|---|
Kinase Inhibition | Selectively inhibits RIPK1, blocking necroptosis pathways. |
Anti-inflammatory | Modulates immune responses and cytokine production in inflammatory conditions. |
Neuroprotective Potential | May inhibit oxidative stress and protein aggregation implicated in neurodegeneration . |
Case Studies and Experimental Data
-
Neuroprotective Effects:
- In vitro studies have demonstrated that this compound can reduce oxidative stress markers in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
-
Inflammatory Bowel Disease Model:
- A study involving animal models of inflammatory bowel disease showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and improved histological scores of intestinal inflammation .
- Kinase Activity Assays:
Synthetic Routes
The synthesis of this compound typically involves the condensation of appropriate amines with cyclic ketones under controlled conditions. A common method includes:
- Reagents: N-benzylpiperidone and thioglycolic acid.
- Conditions: Reflux in toluene using a Dean-Stark apparatus to remove water formed during the reaction.
Properties
IUPAC Name |
2-benzyl-2,8-diazaspiro[4.5]decan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-10-15(6-8-16-9-7-15)12-17(14)11-13-4-2-1-3-5-13/h1-5,16H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSFQCKPCOMDAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)N(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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